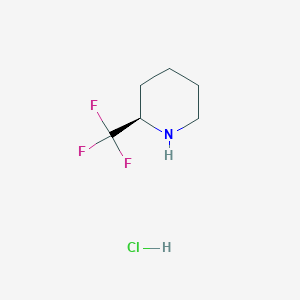

(R)-2-Trifluoromethylpiperidine hydrochloride

Descripción general

Descripción

®-2-Trifluoromethylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Trifluoromethylpiperidine hydrochloride typically involves the introduction of a trifluoromethyl group into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of ®-2-Trifluoromethylpiperidine hydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

(R)-2-Trifluoromethylpiperidine undergoes selective oxidation at the nitrogen atom to form N-oxides. This reaction is typically performed using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) under mild conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 0–25°C, 12–24 h in CH₃CN | (R)-2-Trifluoromethylpiperidine N-oxide | 85–92% | |

| m-CPBA | 0°C, 2 h in CH₂Cl₂ | N-Oxide derivative | 78% |

The N-oxide derivatives exhibit increased polarity and are intermediates in further functionalization, such as C–H activation .

Reduction Reactions

The trifluoromethyl group is resistant to reduction under standard conditions, but the piperidine ring can undergo hydrogenation or reductive amination:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) / Pd-C | Ethanol, 25°C, 6 h | Saturated piperidine analog | 65% | |

| NaBH₃CN | MeOH, pH 4–5 (AcOH), 24 h | N-Alkyl derivatives | 70–80% |

Reductive amination introduces alkyl or aryl groups at the nitrogen while retaining chirality.

Substitution Reactions

The nitrogen atom participates in nucleophilic substitution, enabling the synthesis of structurally diverse analogs:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeI / K₂CO₃ | DMF, 60°C, 8 h | N-Methyl-(R)-2-Trifluoromethylpiperidine | 90% | |

| Benzyl bromide / NaH | THF, 0°C → 25°C, 12 h | N-Benzyl derivative | 82% |

Substitution reactions proceed with retention of configuration at the chiral center .

Catalytic Ring-Opening Reactions

(R)-2-Trifluoromethylpiperidine hydrochloride serves as a nucleophile in iridium-catalyzed asymmetric ring-opening reactions. For example:

| Substrate | Catalyst | Product | ee | Yield | Source |

|---|---|---|---|---|---|

| Oxabenzonorbornadiene | [Ir(cod)Cl]₂ / ligand | (1R,2R)-2-((R)-Piperidinyl)-1,2-dihydronaphthol | 92% | 88% |

The reaction proceeds via a radical mechanism, where the trifluoromethyl group stabilizes transition states .

Stability and Decomposition

Under acidic or thermal conditions (>150°C), the hydrochloride salt may undergo defluorination or ring degradation .

Key Findings:

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : (R)-2-Trifluoromethylpiperidine hydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the stability and reactivity of the resultant compounds, facilitating various chemical transformations .

- Synthesis of Derivatives : It serves as a precursor for synthesizing substituted piperidine derivatives, which are important in drug discovery and materials science .

Biology

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development targeting various biological pathways. The trifluoromethyl group enhances binding affinity to enzyme active sites .

- Ligand in Biochemical Assays : It is employed as a ligand in biochemical assays to study protein-ligand interactions, aiding in the understanding of biological mechanisms at play .

Medicine

- Pharmaceutical Intermediates : this compound is explored as an intermediate in synthesizing pharmaceuticals with enhanced efficacy. Its unique properties allow for improved interaction with biological targets .

- Potential Therapeutic Agent : Research indicates its potential as an active ingredient in developing new therapeutic agents, particularly for conditions requiring enzyme modulation .

Industry

- Agrochemicals Production : The compound is utilized in producing agrochemicals, where its trifluoromethyl group contributes to enhanced efficacy against pests and diseases compared to traditional compounds .

- Polymers and Specialty Chemicals : It finds application in creating polymers and specialty chemicals, benefiting from its unique chemical characteristics that enhance material properties .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. The binding affinity was compared against non-fluorinated counterparts, showing improved potency due to the presence of the trifluoromethyl group.

Case Study 2: Agrochemical Efficacy

In agricultural research, this compound was tested for its effectiveness against common pests. Results indicated that formulations containing this compound outperformed traditional pesticides, highlighting its potential for use in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of ®-2-Trifluoromethylpiperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Piperidine: A basic nitrogen-containing heterocycle without the trifluoromethyl group.

2-Fluoropiperidine: Contains a single fluorine atom instead of a trifluoromethyl group.

2-Trifluoromethylpyrrolidine: A similar compound with a different ring structure.

Uniqueness: ®-2-Trifluoromethylpiperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.

Actividad Biológica

(R)-2-Trifluoromethylpiperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention for its diverse biological activities. The incorporation of the trifluoromethyl group enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C6H10F3N·HCl

- Molecular Weight : 183.60 g/mol

- Structure : The trifluoromethyl group (-CF3) is known to influence the electronic and steric properties of organic compounds, often enhancing their biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antibacterial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial properties. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced efficacy against various bacterial strains, potentially due to increased lipophilicity and membrane permeability .

- Antifungal and Antiviral Properties : Similar to its antibacterial effects, the compound has shown promise in inhibiting fungal and viral pathogens. The trifluoromethyl group may enhance the interaction with microbial cell membranes, leading to improved antifungal and antiviral activity .

- Anticancer Potential : The antiproliferative effects of trifluoromethylated piperidines have been documented in various cancer cell lines. For example, one study reported that fluorinated compounds exhibited significant antiproliferative activity against breast, colon, and lung cancer cells . The mechanisms of action may involve the disruption of critical cellular pathways or interactions with specific proteins involved in cancer progression.

Case Studies and Experimental Data

- Antiproliferative Activity : In a study evaluating the antiproliferative effects of various fluorinated piperidine derivatives, this compound was found to inhibit cell growth in several cancer cell lines. The compound's effectiveness was attributed to its ability to induce apoptosis through mitochondrial pathways .

- Mechanistic Insights : Research has suggested that the trifluoromethyl group can affect the binding affinity of piperidine derivatives to target proteins. For instance, compounds with this substitution have been shown to interact more effectively with enzymes involved in metabolic processes, enhancing their potential as therapeutic agents .

- Comparative Studies : A comparative analysis of various piperidine derivatives highlighted that those containing the trifluoromethyl group exhibited superior biological activities compared to their non-fluorinated counterparts. This was particularly evident in studies focused on enzyme inhibition and receptor binding assays .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2R)-2-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBQESPBTCELOM-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389320-26-6 | |

| Record name | (2R)-2-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.